CA II Inhibition Potency: N-(2-Fluoro-4-sulfamoylphenyl)acetamide vs. Halogen-Substituted Acetamido Analogs
Against recombinant human carbonic anhydrase II (hCA II), the fluoro derivative 4b exhibits a Ki of 29 nM, measured by the stopped-flow CO₂ hydration method [1]. In contrast, the chloro analog 4c (N-(2-chloro-4-sulfamoylphenyl)acetamide) yields a Ki of 74 nM, the bromo analog 4d (N-(2-bromo-4-sulfamoylphenyl)acetamide) a Ki of 25 nM, and the iodo analog 4e (N-(2-iodo-4-sulfamoylphenyl)acetamide) a Ki of 47 nM [1]. Acetazolamide (AAZ), the prototypical clinical sulfonamide, has a Ki of 50 nM for hCA II under identical assay conditions [1].
| Evidence Dimension | Inhibitory constant (Ki, nM) for human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 29 nM |
| Comparator Or Baseline | 4c (Cl): Ki = 74 nM; 4d (Br): Ki = 25 nM; 4e (I): Ki = 47 nM; AAZ: Ki = 50 nM |
| Quantified Difference | 4b is 2.6-fold more potent than 4c, 1.6-fold less potent than 4d, 1.6-fold more potent than 4e, and 1.7-fold more potent than AAZ |
| Conditions | Recombinant human CA II; stopped-flow CO₂ hydration assay; phenol red indicator; 20 °C; pH 7.5 |
Why This Matters
The fluoro substituent provides intermediate hCA II potency among monohalogenated analogs, making 4b the preferred choice when balanced affinity (neither too weak like 4c nor excessively potent like 4d) is required for mechanistic or selectivity-profiling studies.
- [1] Ilies, M. A.; Vullo, D.; Pastorek, J.; Scozzafava, A.; Ilies, M.; Caproiu, M. T.; Pastorekova, S.; Supuran, C. T. J. Med. Chem. 2003, 46 (11), 2187–2196; BindingDB Entry BDBM11596 (monomerid=11596) and BDBM11597 (monomerid=11597). View Source
